

# Primary Targets and Inhibitory Profile

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## Compound Focus: **Pik-75**

CAS No.: 945619-31-8

Cat. No.: S784197

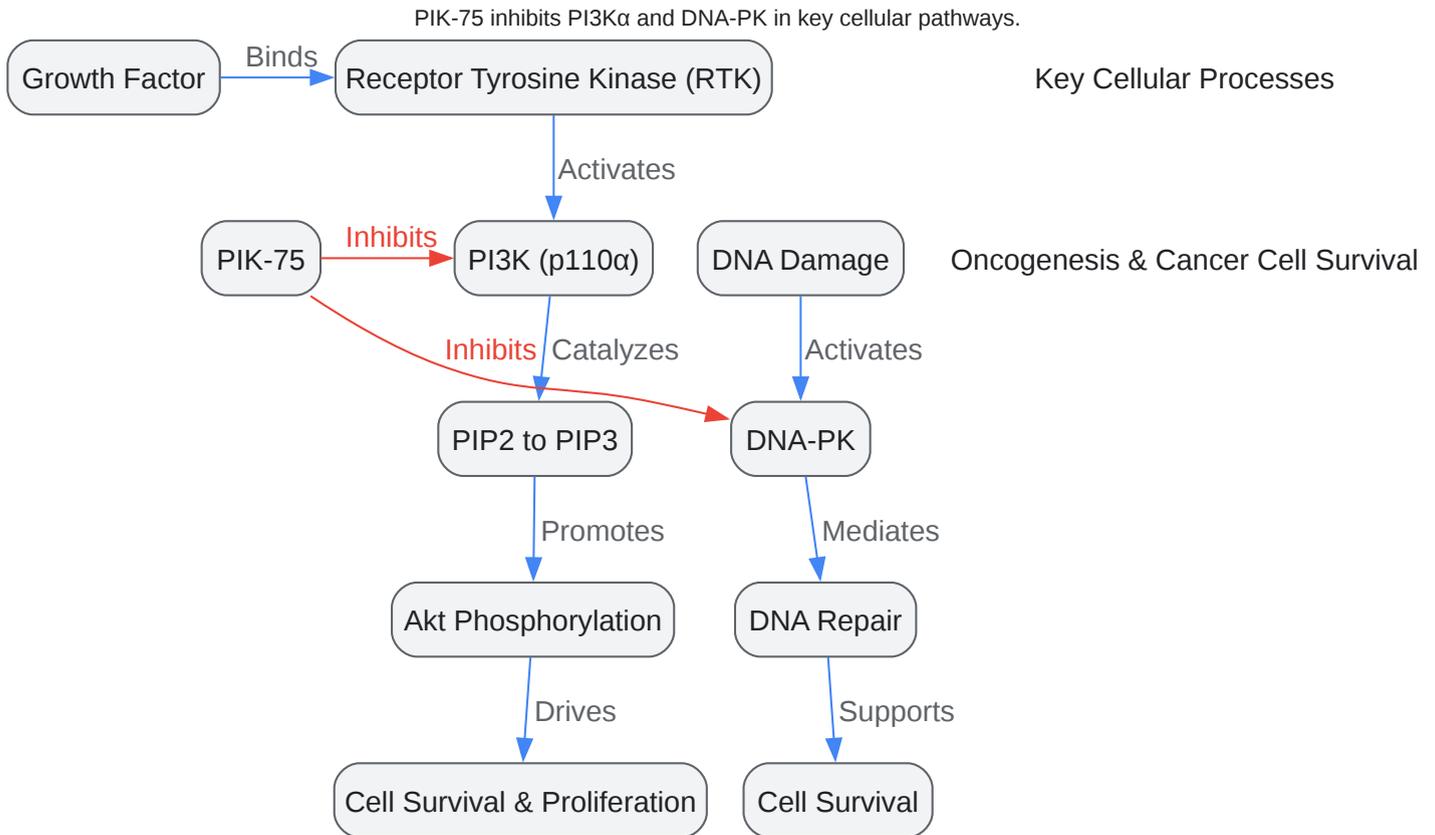
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**PIK-75** is most renowned for its potent and selective inhibition of the **p110 $\alpha$  isoform** of Class I Phosphoinositide 3-kinases (PI3K), yet it also strongly inhibits **DNA-PK**, which contributes to its off-target effects [1] [2].

The table below summarizes its key inhibitory concentrations (IC50) from cell-free assays.

| Target  | IC50 (nM)             | Selectivity Note   |
|---|-----------------------|--|
| <b>p110<math>\alpha</math></b> (PI3K $\alpha$ ) | 5.8 - 7.8 nM [1] [2]  | 200-fold more selective for p110 $\alpha$ over p110 $\beta$ [2]. |
| <b>DNA-PK</b>                                   | 2 nM [2]              | Potent off-target activity [1].                                  |
| <b>p110<math>\gamma</math></b> (PI3K $\gamma$ ) | 76 nM [2]             | ---  |
| <b>p110<math>\delta</math></b> (PI3K $\delta$ ) | 510 nM [2]            | ---  |
| <b>p110<math>\beta</math></b> (PI3K $\beta$ )   | 343 - 1300 nM [1] [2] | ---  |

The signaling pathway diagram below illustrates the primary cellular processes impacted by **PIK-75** inhibition.



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## Selectivity and Off-Target Effects

While **PIK-75** demonstrates strong selectivity for p110 $\alpha$  over other class I PI3K isoforms, its overall profile is **promiscuous** [3].

- **Selectivity within PI3K Family:** **PIK-75**'s defining characteristic is its significant selectivity for p110 $\alpha$  over p110 $\beta$ , with reported potency difference of about 200-fold [2]. It is considerably less potent against the p110 $\gamma$  and p110 $\delta$  isoforms [1] [2].
- **Promiscuity and Other Kinase Targets:** Despite its PI3K $\alpha$  selectivity, **PIK-75** is known to inhibit other kinases. It was reported to be effective against **p38 $\gamma$** , and one study explicitly notes it "was also found to inhibit several other kinases," which is a typical cause of off-target toxicities [3].

## Experimental Evidence and Protocols

The characterization of **PIK-75**'s activity and selectivity relies on established biochemical and cellular assays.

### Kinase Activity Assays (Cell-Free)

The core data on **PIK-75**'s potency comes from **in vitro** kinase assays [2].

- **Procedure:** PI3K enzyme activity is determined in a reaction buffer containing phosphatidylinositol. The reaction is initiated by adding ATP, including radiolabeled  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  for detection. After incubation, the reaction is stopped, and newly phosphorylated phospholipids are extracted and quantified using liquid scintillation counting [2].
- **Inhibition Testing:** Serial dilutions of **PIK-75** are tested to generate a concentration-inhibition curve. The IC50 value is calculated from this curve using analytical software [2].
- **Kinetic Analysis:** A separate luminescent assay that measures ATP consumption can be used for more detailed kinetic studies to determine the inhibition mechanism (e.g., competitive with respect to the substrate PI) [2].

### Cellular Assays

Cellular studies confirm that **PIK-75** inhibits PI3K signaling and exhibits anti-proliferative effects.

- **Western Blot Analysis:** Used to demonstrate that **PIK-75** treatment reduces levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, in cancer cell lines [2].
- **Cell Viability/Proliferation Assays:** The MTT assay is a common method. Cells are treated with **PIK-75** for 48-72 hours, after which MTT reagent is added. Metabolically active cells convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC50 values for growth inhibition [2].

## Beyond PIK-75: Deriving Improved Inhibitors

The key issues of **PIK-75**—namely its off-target effects and poor aqueous solubility—have driven research into improved analogs [4] [1].

- **DW09849:** This compound from the "DW series" was designed to reduce the off-target effects of **PIK-75**. It potently inhibits PI3K $\alpha$  kinase activity with little activity against PI3K-related protein kinases and a panel of tyrosine kinases. It also preferentially inhibits the proliferation of cells containing the oncogenic mutation p110 $\alpha$  (H1047R) [4].
- **Nanosuspension Formulations:** To address poor solubility, **PIK-75** has been formulated into nanosuspensions (**PIK-75-NS**). This formulation enhances delivery efficiency and cytotoxicity, and when targeted (e.g., with folic acid, **PIK-75-NS-FA**), it improves tumor-specific uptake in models like SKOV-3 ovarian cancer cells [1].

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## References

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